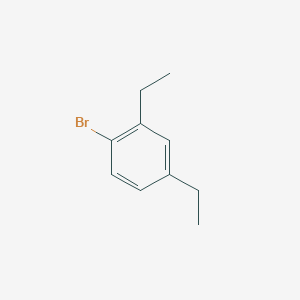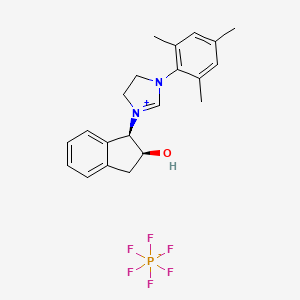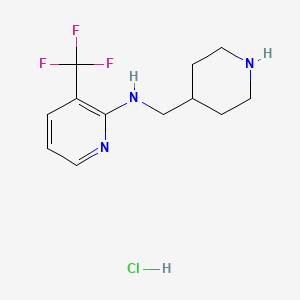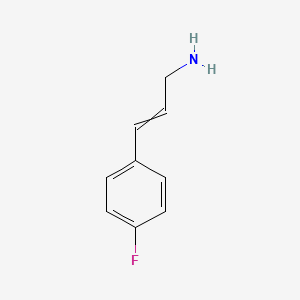![molecular formula C28H24N4S3 B14087195 2-[[5-[3,4-dibutyl-5-[5-(2,2-dicyanoethenyl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]methylidene]propanedinitrile](/img/structure/B14087195.png)
2-[[5-[3,4-dibutyl-5-[5-(2,2-dicyanoethenyl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]methylidene]propanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[5-[3,4-dibutyl-5-[5-(2,2-dicyanoethenyl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]methylidene]propanedinitrile is a complex organic compound featuring multiple thiophene rings and cyano groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[5-[3,4-dibutyl-5-[5-(2,2-dicyanoethenyl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]methylidene]propanedinitrile typically involves multi-step organic reactions. The process begins with the preparation of the thiophene intermediates, followed by the introduction of the cyano groups through a Knoevenagel condensation reaction. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the condensation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial for optimizing the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[[5-[3,4-dibutyl-5-[5-(2,2-dicyanoethenyl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]methylidene]propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The thiophene rings can undergo electrophilic substitution reactions, often facilitated by Lewis acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Aluminum chloride as a catalyst in a Friedel-Crafts alkylation reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-[[5-[3,4-dibutyl-5-[5-(2,2-dicyanoethenyl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]methylidene]propanedinitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific cellular pathways.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Wirkmechanismus
The mechanism of action of 2-[[5-[3,4-dibutyl-5-[5-(2,2-dicyanoethenyl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]methylidene]propanedinitrile involves its interaction with molecular targets through its cyano and thiophene groups. These interactions can modulate various biochemical pathways, including those involved in electron transport and signal transduction. The compound’s ability to donate and accept electrons makes it a valuable tool in studying redox reactions and cellular metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[[5-[3,4-dibutyl-5-[5-(2,2-dicyanoethenyl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]methylidene]propanedinitrile: shares similarities with other thiophene-based compounds, such as:
Uniqueness
The uniqueness of this compound lies in its combination of multiple thiophene rings and cyano groups, which confer distinct electronic properties. This makes it particularly valuable in applications requiring precise control of electronic characteristics, such as in organic electronics and photonics.
Eigenschaften
Molekularformel |
C28H24N4S3 |
|---|---|
Molekulargewicht |
512.7 g/mol |
IUPAC-Name |
2-[[5-[3,4-dibutyl-5-[5-(2,2-dicyanoethenyl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]methylidene]propanedinitrile |
InChI |
InChI=1S/C28H24N4S3/c1-3-5-7-23-24(8-6-4-2)28(26-12-10-22(34-26)14-20(17-31)18-32)35-27(23)25-11-9-21(33-25)13-19(15-29)16-30/h9-14H,3-8H2,1-2H3 |
InChI-Schlüssel |
CFSHLHSKFWMTSS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=C(SC(=C1CCCC)C2=CC=C(S2)C=C(C#N)C#N)C3=CC=C(S3)C=C(C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-7-chloro-2-(2-methoxyethyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087131.png)
![N-Benzyl-N-ethyl-4-[(E)-(1,3-thiazol-2-yl)diazenyl]aniline](/img/structure/B14087135.png)
![1-(2,3-Dimethoxyphenyl)-2-(6-ethoxy-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087143.png)
![3-(Trifluoromethoxy)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B14087148.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide](/img/structure/B14087154.png)




![1,1'-[(1R)-6,6'-Dimethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-bis(4-chlorophenyl)phosphine]](/img/structure/B14087179.png)
![1-(4-Ethoxyphenyl)-2-(furan-2-ylmethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087188.png)


